molecular formula C28H46N2O8 B1261104 [1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate

[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate

Cat. No.: B1261104
M. Wt: 538.7 g/mol
InChI Key: PMKUFDGLMYDGTM-VWDSTWNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate is a natural product found in Jaspis with data available.

Scientific Research Applications

Anticancer and Antimicrobial Applications

1,3-Oxazol-5-yl compounds have shown significant potential in anticancer and antimicrobial applications. A study highlighted the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which exhibited notable anticancer activity against a variety of cancer cell lines (Katariya, Vennapu, & Shah, 2021). Additionally, these compounds demonstrated effective in vitro antibacterial and antifungal activities, offering insights into their potential use in overcoming microbial resistance to pharmaceutical drugs.

Polymerization Catalysts

Oxazole derivatives have been utilized as ligands in vanadium catalysts for polymerization processes. Research shows that these compounds, when used as ligands, are active catalysts in both ethylene polymerization and ethylene-norbornene copolymerization, impacting the microstructure and physical properties of the produced copolymers (Ochędzan-Siodłak et al., 2021).

Corrosion Inhibition

Oxazole derivatives have been studied for their role in corrosion inhibition. An investigation into the corrosion inhibition performances of certain oxazole derivatives on mild steel in hydrochloric acid medium revealed that these compounds significantly reduce corrosion rate, exhibiting behavior indicative of their adsorption on metal surfaces (Rahmani et al., 2018).

Nonlinear Optical Properties

The nonlinear optical properties of oxazole derivatives have been a subject of interest. A study synthesized novel arylidene-oxazol-5-ones to investigate their third-order nonlinear optical properties. These compounds showed excellent optical limiting behavior, particularly with strong electron donor substituents, suggesting their potential in optical applications (Murthy et al., 2013).

Antimycobacterial Activity

Research into the antimycobacterial activity of novel oxazole compounds has demonstrated their efficacy against multidrug-resistant Mycobacterium tuberculosis. These compounds exhibited potent in vitro and in vivo antimycobacterial activities, presenting them as promising candidates for addressing multidrug-resistant tuberculosis (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Fluorescence Chemosensors

Oxazole-derived compounds have been developed as fluorescence chemosensors for specific ion detection. Two oxazole-derived chemosensors were designed for the selective recognition of Ga3+, displaying high sensitivity and selectivity, which could have practical applications in various fields (Liu et al., 2022).

Properties

Molecular Formula

C28H46N2O8

Molecular Weight

538.7 g/mol

IUPAC Name

[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate

InChI

InChI=1S/C28H46N2O8/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-25(34)38-27(24-16-29-18-37-24)28-30-21(17-36-28)22(32)15-23(33)26(35)20(3)31/h16-20,22-23,26-27,31-33,35H,4-15H2,1-3H3/t20-,22+,23-,26+,27?/m0/s1

InChI Key

PMKUFDGLMYDGTM-VWDSTWNGSA-N

Isomeric SMILES

C[C@@H]([C@H]([C@H](C[C@H](C1=COC(=N1)C(C2=CN=CO2)OC(=O)CCCCCCCCCCCC(C)C)O)O)O)O

Canonical SMILES

CC(C)CCCCCCCCCCCC(=O)OC(C1=CN=CO1)C2=NC(=CO2)C(CC(C(C(C)O)O)O)O

Synonyms

bengazole B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate
Reactant of Route 2
[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate
Reactant of Route 3
[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate
Reactant of Route 4
[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate
Reactant of Route 5
[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate
Reactant of Route 6
[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate

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